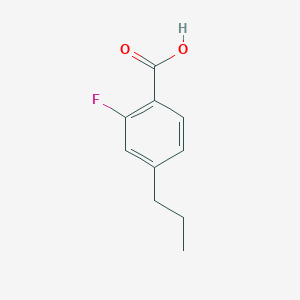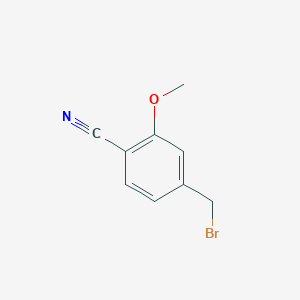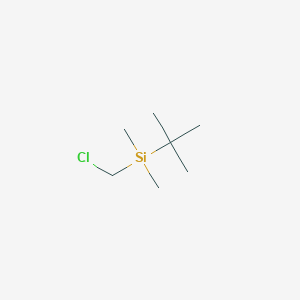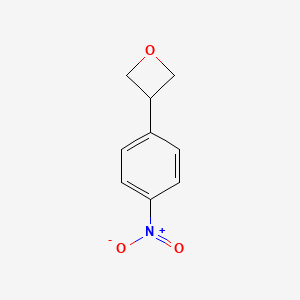
8-Quinolinol, 7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Quinolinol, 7-nitro-” is a derivative of 8-Quinolinol . It is a compound that contains a total of 32 atoms; 9 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Chlorine atom . The molecule contains a total of 34 bonds .
Synthesis Analysis
The synthesis of 8-Quinolinol and its derivatives has been a subject of research. For instance, two series of new N-Heterocyclic having 8-quinolinol and benzimidazole moieties within a single molecular framework were prepared and characterized by elemental analysis, IR, and 13C/1H NMR techniques . Another study reported the synthesis of 8-Quinolinol derivatives under Mannich reaction conditions .
Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 8-Quinolinol, 7-nitro-, benzoate (ester) molecule contains a total of 34 bond(s) .
Chemical Reactions Analysis
8-Quinolinol derivatives have been used in various chemical reactions. For instance, they have been used in the protection of carbon steel in hydrochloric acid electrolyte . They have also found applications in biochemical tools and enzyme inhibitors .
Safety and Hazards
The safety data sheet for 8-Hydroxyquinoline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and reproductive toxicity .
Orientations Futures
8-Quinolinol and its derivatives have attracted much attention in material sciences and biorelated sciences due to their simple structures, strong metal coordination properties, fluorescence properties, and extensive possibility of functionalization . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Propriétés
Numéro CAS |
18472-01-0 |
|---|---|
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
7-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
Clé InChI |
RPJWQGVDVSVGPQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Autres numéros CAS |
18472-01-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




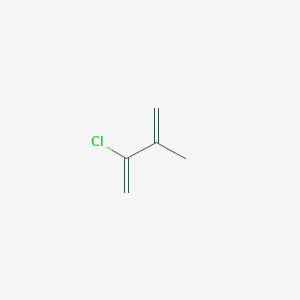


![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)
